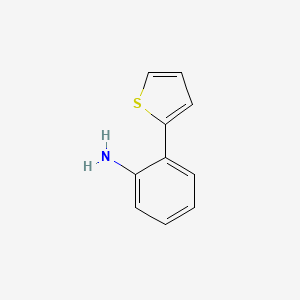

2-(2-Thienyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKZLOXDTZHOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399478 | |

| Record name | 2-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62532-99-4 | |

| Record name | 2-(2-Thienyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)aniline (CAS No. 62532-99-4): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(2-Thienyl)aniline Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both versatile synthetic handles and significant biological activity is paramount. This compound, with the Chemical Abstracts Service (CAS) number 62532-99-4 , represents a privileged heterocyclic structure that has garnered increasing interest.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, physicochemical and spectroscopic properties, and, most critically, the applications of this valuable building block in the design of next-generation therapeutics. The fusion of an aniline moiety, a cornerstone in numerous pharmaceuticals, with a thiophene ring, a versatile bioisostere, creates a unique scaffold with a rich potential for diverse biological activities. This guide will delve into the practical aspects of working with this compound, from its efficient synthesis to its role as a foundational element in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a scaffold is crucial for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62532-99-4 | PubChem[1] |

| Molecular Formula | C₁₀H₉NS | PubChem[1] |

| Molecular Weight | 175.25 g/mol | PubChem[1] |

| Appearance | Yellowish solid | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |

| Melting Point | 35 °C | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |

| LogP | 2.9973 | ChemScene |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of key spectroscopic data.

| Spectroscopy | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (dd, J = 5.1, 1.2 Hz, 1H), 7.20 (dd, J = 7.8, 1.5 Hz, 1H), 7.16-7.09 (m, 2H), 7.04 (dd, J = 3.6, 1.2 Hz, 1H), 6.84 (td, J = 7.4, 1.2 Hz, 1H), 6.78 (dd, J = 8.0, 1.2 Hz, 1H), 3.85 (br s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 143.2, 139.1, 130.3, 129.0, 128.1, 125.4, 124.0, 122.9, 118.8, 115.9 |

| IR (ATR) | 3445, 3363 (N-H stretching), 3101, 3069, 3021 (C-H aromatic stretching), 1612 (N-H bending), 1488, 1453 (C=C aromatic stretching) cm⁻¹ |

| Mass Spectrometry (MS) | m/z 175 (M⁺) |

Synthesis of this compound: A Practical Approach

The construction of the this compound scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach offers high yields, broad functional group tolerance, and relatively mild reaction conditions.

Suzuki-Miyaura Cross-Coupling: A Reliable Synthetic Route

The Suzuki-Miyaura reaction provides a powerful tool for the formation of the C-C bond between the aniline and thiophene rings. A general and effective protocol involves the coupling of a bromoaniline with a thienyl boronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol: Micellar Suzuki Cross-Coupling

This protocol is adapted from a highly efficient and environmentally friendly method utilizing a micellar aqueous medium, which allows the reaction to proceed at room temperature and under an air atmosphere.

Materials:

-

2-Bromoaniline

-

Thiophene-2-boronic acid

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N)

-

Kolliphor EL (surfactant)

-

Deionized water

-

Ethanol

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

n-hexane

Procedure:

-

To a reaction vessel, add 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

-

Add 2 mL of an aqueous solution of Kolliphor EL (1.97% in H₂O).

-

Stir the mixture vigorously (500 rpm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add approximately 10 mL of ethanol to create a homogeneous solution.

-

Remove the solvents under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure this compound.

This micellar approach offers a green and efficient alternative to traditional organic solvent-based methods, often resulting in high yields and simplified workup procedures.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in drug discovery due to the synergistic combination of the aniline and thiophene moieties. The aniline portion provides a key hydrogen bond donor and a site for further functionalization, while the thiophene ring acts as a versatile aromatic system that can engage in various biological interactions and often serves as a bioisosteric replacement for a phenyl ring.

Kinase Inhibitors

Derivatives of this compound have shown promise as kinase inhibitors, a critical class of drugs in oncology. The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, novel thienyl-based compounds have been identified as multi-kinase inhibitors with significant anti-tumor efficacy, showing preferential activity against VEGFR-2.[2] One such derivative, Thio-Iva, demonstrated a potent inhibition of VEGFR-2 with an IC₅₀ value of 3.31 µM in a cell-free kinase assay.[2]

Caption: Mechanism of action for this compound derivatives as kinase inhibitors.

Antimicrobial Agents

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. When coupled with an aniline ring, the resulting scaffold can be derivatized to yield compounds with significant antibacterial and antifungal activities. For example, various heterocyclic systems derived from 2-thienyl precursors have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3][4] The derivatization of the aniline nitrogen or the thiophene ring can lead to the discovery of novel antimicrobial agents with improved potency and spectrum of activity.

Central Nervous System (CNS) Agents

The structural motifs present in this compound are also found in compounds targeting the central nervous system. The ability of the scaffold to be modified to modulate properties like lipophilicity and hydrogen bonding potential makes it an attractive starting point for the design of CNS-active agents. For instance, derivatives of anilines have been explored for their potential as GPR88 agonists, a receptor implicated in basal ganglia-associated disorders.[5]

Conclusion

This compound is a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. Its favorable physicochemical properties and the established synthetic routes, particularly the efficient Suzuki-Miyaura coupling, make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, including kinase inhibition and antimicrobial effects, underscore its importance as a privileged structure in medicinal chemistry. This guide provides a solid foundation for researchers to leverage the unique attributes of this compound in the quest for novel and effective therapeutic agents.

References

- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Thienyl)aniline

Foreword

Welcome to this comprehensive technical guide on 2-(2-thienyl)aniline. This document is crafted for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this versatile heterocyclic compound. Our exploration will move beyond surface-level data, delving into the causality behind its chemical behavior, synthesis strategies, and practical applications. The protocols and analyses presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 62532-99-4, is an aromatic amine characterized by a phenyl ring substituted with a thiophene ring at the ortho position relative to the amino group.[1] This unique arrangement of a π-electron-rich thiophene and a nucleophilic aniline moiety gives rise to its distinct chemical properties and makes it a valuable intermediate in organic synthesis.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [1][2] |

| IUPAC Name | 2-(thiophen-2-yl)aniline | [1] |

| Synonyms | This compound, 2-thiophen-2-ylaniline | [1] |

| Appearance | Yellowish solid | [3] |

| Melting Point | 35 °C | [3] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the known properties of aniline and thiophene. The presence of the polar amino group allows for hydrogen bonding, while the aromatic rings contribute to its nonpolar character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, particularly with gentle heating, due to hydrogen bonding interactions with the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High probability of good solubility, as these solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble due to dipole-dipole interactions and the compound's overall organic nature.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is anticipated. While the aromatic rings have an affinity for these solvents, the polar amino group may limit miscibility. Toluene is likely a better solvent than hexane due to π-stacking interactions.

-

Aqueous Solubility: Aniline itself is only slightly soluble in water.[4] this compound is expected to have very low solubility in neutral water. In acidic aqueous solutions, the amino group will be protonated to form the corresponding anilinium salt, which is expected to have significantly higher solubility.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for the N-H stretches of the primary amine, as well as aromatic C-H and C=C stretching vibrations. A representative spectrum shows peaks at 3445 and 3363 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine, respectively.[3] Additional significant peaks include those for aromatic C-H stretching (3101-3021 cm⁻¹) and C=C stretching within the aromatic rings (1612, 1488, 1453 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. A reported spectrum shows a doublet of doublets at δ 7.38 ppm, characteristic of the proton on the thiophene ring adjacent to the sulfur and the phenyl ring.[3] The remaining aromatic protons of both the thiophene and aniline rings typically appear in the range of δ 6.7-7.4 ppm. The broad singlet for the -NH₂ protons is also a key feature.

Mass Spectrometry

The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z = 175, corresponding to its molecular weight.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through cross-coupling reactions, which offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a highly effective method for forming the C-C bond between the aniline and thiophene rings.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing this compound.

Experimental Protocol: Micellar Suzuki Cross-Coupling [3]

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (Et₃N, 1 mmol).

-

Solvent Addition: Add 2 mL of a 1.97% aqueous solution of Kolliphor EL.

-

Reaction Execution: Stir the mixture vigorously (e.g., 500 rpm) at room temperature under ambient air for the required reaction time (typically monitored by TLC).

-

Work-up: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., CH₂Cl₂/n-hexane 8:2) to yield pure this compound.

Causality Behind Experimental Choices: The use of a micellar system with Kolliphor EL in water offers a green and efficient alternative to traditional organic solvents.[3] The surfactant creates nanoreactors in the aqueous phase, facilitating the interaction of the organic substrates with the palladium catalyst. This methodology can lead to high yields in short reaction times, even at room temperature and without the need for an inert atmosphere.[3]

Buchwald-Hartwig Amination

While less common for this specific C-C bond formation, the principles of Buchwald-Hartwig amination are central to the reactivity of the aniline moiety and are used to synthesize derivatives. This reaction is a palladium-catalyzed cross-coupling process for forming carbon-nitrogen bonds.[6]

Caption: Generalized workflow of the Buchwald-Hartwig amination.

General Protocol: [7]

-

Reaction Setup: To a degassed mixture of an aryl halide (1 equiv.), an amine (1.5 equiv.), and a base (e.g., Cs₂CO₃, 10 equiv.) in toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and a phosphine ligand (e.g., BINAP, 0.08 equiv.).

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 110 °C) under an inert atmosphere (e.g., nitrogen) for several hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by silica gel chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, often requiring harsher conditions than palladium-catalyzed methods.[8]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the electron-rich aromatic systems of the aniline and thiophene rings.

Reactions at the Amino Group

-

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental for introducing various functional groups and for protecting the amine during other transformations.

-

Diazotization: Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) will yield a diazonium salt.[9] This highly reactive intermediate can be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or in azo coupling reactions.

Caption: Diazotization of this compound and subsequent azo coupling.

Electrophilic Aromatic Substitution

Both the aniline and thiophene rings are activated towards electrophilic substitution. The amino group is a strong ortho-, para-director, and the sulfur atom in the thiophene ring directs electrophiles primarily to the C5 position. The outcome of electrophilic substitution reactions will depend on the specific reagents and reaction conditions.

Cyclization Reactions

The ortho-disposition of the amino group and the thiophene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably phenothiazines.[7][8][10]

Applications in Drug Development and Materials Science

The structural motifs present in this compound are of significant interest in both medicinal chemistry and materials science.

Medicinal Chemistry

-

Phenothiazine Synthesis: this compound can be considered a bioisostere of 2-aminodiphenylamine, a key precursor in the synthesis of phenothiazines. Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[11] The synthesis involves a cyclization reaction, often via thionation or an Ullmann-type reaction, to form the central thiazine ring.[7][10]

-

Antimicrobial Agents: Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[6][12] Derivatives of this compound can be synthesized and screened for potential antibacterial and antifungal properties.

-

Anticancer Agents: Benzo[b]thiophene and thieno[2,3-b]pyridine derivatives synthesized from aniline precursors have shown potent anticancer activity, acting as inhibitors of tubulin polymerization.[13][14]

Materials Science

-

Organic Semiconductors: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties.[15][16][17] The combination of thiophene with an aniline moiety can be used to tune the electronic properties of materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[15][16]

-

Electrochromic Polymers: Polymers containing 2,5-dithienylpyrrole units with aniline substituents have been investigated for their electrochromic properties, showing distinct color changes upon electrochemical switching.[18]

Safety and Handling

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][21] A NIOSH-approved respirator should be used if there is a risk of inhalation.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. Seek immediate medical attention.[19]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[19]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[19]

Conclusion

This compound is a compound of significant interest due to its unique structural features and versatile reactivity. Its utility as a precursor for medicinally important compounds like phenothiazines and as a building block for advanced organic materials underscores its importance in modern organic synthesis. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. actylislab.com [actylislab.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. d-nb.info [d-nb.info]

- 19. fishersci.com [fishersci.com]

- 20. benchchem.com [benchchem.com]

- 21. chemos.de [chemos.de]

An In-Depth Technical Guide to 2-(Thiophen-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its nomenclature, physicochemical properties, and a modern, efficient synthetic protocol. Furthermore, it delves into the compound's reactivity, stability, and safety considerations. A critical analysis of the biological significance of the thiophene-aniline scaffold is presented, drawing on data from related structures to highlight its potential in drug development, particularly in the realm of oncology. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Nomenclature and Structure

The nomenclature of heterocyclic compounds is fundamental to unambiguous scientific communication. The molecule in focus, 2-(thiophen-2-yl)aniline, possesses a thiophene ring attached to an aniline moiety at the 2-position of the benzene ring.

-

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 2-thiophen-2-ylaniline .[1]

-

CAS Number: 62532-99-4[1]

-

Synonyms: This compound is also known by several other names, including 2-(2-thienyl)aniline, 2-thiophen-2-yl-phenylamine, and 2-(2-aminophenyl)thiophene.[1]

The structural representation of 2-(thiophen-2-yl)aniline is depicted below:

References

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-(2-Thienyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, outline a standard characterization workflow, and discuss its potential applications, particularly as a scaffold in modern drug development.

Core Physicochemical Properties

This compound, also known as 2-(thiophen-2-yl)aniline, is an aromatic compound featuring a phenyl ring substituted with both an amino group and a thienyl group at the ortho position. This unique arrangement of a bioisosteric thiophene ring adjacent to an aniline moiety makes it a valuable building block in synthetic chemistry.

The fundamental properties of this compound are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [1][2][3][4][5][6] |

| CAS Number | 62532-99-4 | [1][2][6] |

| IUPAC Name | 2-thiophen-2-ylaniline | [1] |

| Melting Point | 35-36 °C | [6] |

| Boiling Point | 123-126 °C (at 0.2 Torr) | [6] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [6] |

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The construction of the biaryl C-C bond between the aniline and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored for its high functional group tolerance, generally high yields, and mild reaction conditions, making it a cornerstone of modern organic synthesis.[7]

The causality behind this choice rests on the robustness and versatility of palladium catalysis for creating carbon-carbon bonds between sp²-hybridized centers. The selection of a suitable palladium catalyst, ligand, and base is critical for an efficient reaction, preventing side reactions and ensuring a high conversion rate.

Below is a representative workflow for the synthesis of this compound via a Suzuki coupling approach.

Caption: Suzuki coupling workflow for this compound synthesis.

Experimental Protocol

This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction is proceeding as expected before committing to subsequent steps.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoaniline (1.0 eq), thiophene-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Base Addition: Add a degassed 3:1 mixture of toluene and ethanol as the solvent, followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (2-bromoaniline) indicates completion.

-

Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Structural Characterization and Validation

Following synthesis and purification, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach is standard practice to provide orthogonal validation of the molecular structure.

Caption: Standard workflow for the characterization of a synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive information about the molecular skeleton. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and thiophene rings, as well as a broad singlet for the -NH₂ protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula by providing a highly accurate mass-to-charge ratio that corresponds to C₁₀H₉NS.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Characteristic N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine and C-S stretching vibrations for the thiophene ring would be expected.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which is a critical parameter for its use in biological assays.

Applications in Drug Discovery

The aniline scaffold is a well-established pharmacophore found in numerous approved drugs.[8] Its derivatives are used as key intermediates in the synthesis of analgesics, antibiotics, and kinase inhibitors.[8][9] The thiophene ring is a common bioisostere for a phenyl ring, often introduced to modulate metabolic stability, solubility, or target binding affinity.[10]

The combination of these two moieties in this compound presents a compelling starting point for drug discovery programs:

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-substituted aniline core that interacts with the hinge region of the ATP-binding pocket. The thienyl group can be further functionalized to extend into other regions of the binding site, potentially improving potency and selectivity.[9]

-

Scaffold for Library Synthesis: Its structure allows for diversification at two key vectors: the amine can be acylated, alkylated, or used in further coupling reactions, while the thiophene ring can be subjected to electrophilic substitution to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Metabolic Stability: While anilines can sometimes be associated with metabolic liabilities, the electronic properties of the adjacent thiophene ring may alter the metabolic profile, potentially mitigating issues like N-oxidation.[11] This makes exploring such scaffolds a rational strategy to overcome toxicity challenges seen with simpler anilines.[11]

Safety and Handling

As with any aniline derivative, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.[12]

-

General Hazards: Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[13] They can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, and a lab coat.[13]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

-

Ingestion: Rinse mouth and seek immediate medical attention.[14]

-

-

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed to synthesize, characterize, and strategically employ this valuable compound in their research and development endeavors.

References

- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-(2-Thienyl)aniline - CAS:92057-12-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-thienyl)aniline [stenutz.eu]

- 6. 2-THIEN-2-YLANILINE | 62532-99-4 [chemicalbook.com]

- 7. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. cresset-group.com [cresset-group.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Pathways for 2-(2-Thienyl)aniline

Abstract

2-(2-Thienyl)aniline is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceuticals and organic electronic materials. This guide provides an in-depth technical overview of the primary synthetic strategies for constructing this biaryl system. We will dissect the core palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—which represent the most prevalent and versatile approaches. Mechanistic underpinnings, the rationale behind experimental choices, detailed protocols, and comparative analyses are presented. Furthermore, classical methods such as the Ullmann condensation are discussed as relevant alternatives. This document is designed to equip researchers with the necessary knowledge to select and optimize the most suitable synthetic pathway for their specific application.

Introduction: The Significance of the Thienyl-Aniline Scaffold

The fusion of a thiophene ring with an aniline moiety creates the this compound scaffold, a structure of considerable interest in contemporary chemical research. This arrangement is a "privileged" pharmacophore, appearing in molecules with a wide array of biological activities. The thiophene ring serves as a versatile bioisostere for a phenyl ring, while the aniline component provides a crucial vector for further functionalization. The efficient and reliable synthesis of this core is therefore a critical first step in many discovery programs. This guide moves beyond a simple recitation of reactions to provide a causal explanation for why certain pathways are chosen and how they can be fine-tuned for optimal performance.

Dominant Strategies: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a biaryl amine like this compound, these methods offer unparalleled efficiency, functional group tolerance, and modularity. Two main strategies exist: forming the C-C bond between the two aromatic rings or forming the C-N bond.

The Suzuki-Miyaura Coupling: A C-C Bond Formation Strategy

The Suzuki-Miyaura reaction is arguably the most widely used method for forging C-C bonds between aromatic rings.[1][2] Its popularity stems from the mild reaction conditions and the commercial availability and stability of its organoboron reagents.[2][3] The synthesis of this compound via this method can be approached in two ways:

-

Coupling of a 2-haloaniline (e.g., 2-bromoaniline) with thiophene-2-boronic acid.

-

Coupling of a 2-halothiophene (e.g., 2-bromothiophene) with 2-aminophenylboronic acid.

Studies have shown that the former approach, using bromoanilines and thiophene boronic acids, often proceeds with higher efficiency.[4][5]

The catalytic cycle of the Suzuki reaction is a well-established, three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromoaniline). This is typically the rate-determining step of the cycle.[1][3]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[6][7]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The following protocol is adapted from a highly efficient, environmentally conscious method using a micellar aqueous system, which allows the reaction to proceed rapidly at room temperature and under air.[4][5]

-

Vessel Preparation: To a standard reaction vial, add 2-bromoaniline (1.0 eq, 0.5 mmol) and thiophene-2-boronic acid (1.2 eq, 0.6 mmol).

-

Catalyst and Base Addition: Add the palladium catalyst, Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol), and triethylamine (Et₃N) (2.0 eq, 1.0 mmol).

-

Solvent Addition: Add 2 mL of a 2% aqueous solution of Kolliphor EL. This surfactant forms micelles in water, creating a microenvironment where the organic reagents can react efficiently.[9]

-

Reaction: Stir the heterogeneous mixture vigorously (e.g., 500 rpm) at room temperature. The reaction is often complete within 15-30 minutes.

-

Work-up: Upon completion (monitored by TLC or LC-MS), add ethanol (~10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., CH₂Cl₂/n-hexane 8:2) to yield the pure this compound.[4]

| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2-Bromoaniline + Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | 2% Kolliphor EL (aq) | Room Temp | 15 min | 86 | [5][10] |

| 2-Aminophenylboronic acid + 2-Bromothiophene | Pd(dtbpf)Cl₂ (2) | Et₃N | 2% Kolliphor EL/Toluene (9:1) | 60 | 1 h | ~45 | [4] |

| 2-Iodoaniline + Thiophene-2-boronic acid | Pd(OAc)₂ (0.5) | N/A | WEB* | Room Temp | 1 h | 95 | [11] |

*WEB = Water Extract of Banana. A green, ligand-free protocol.

The Buchwald-Hartwig Amination: A C-N Bond Formation Strategy

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide (or triflate) and an amine.[12][13] This reaction is a powerful alternative to classical methods like the Ullmann condensation, operating under much milder conditions with a vastly expanded substrate scope.[12][14] For this compound, the logical disconnection involves coupling thiophene with 2-haloaniline or, more commonly, coupling a 2-halothiophene with aniline itself.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromothiophene), forming a Pd(II) complex.[16][17]

-

Amine Coordination & Deprotonation: The amine (aniline) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium amide intermediate.[12][15]

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[15][18]

The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[18] Bulky, electron-rich biaryl phosphine ligands, developed by Stephen Buchwald's group, are essential for promoting both the oxidative addition and the final reductive elimination steps.[18] Ligands like XPhos, SPhos, and RuPhos have become standards in the field.[18][19]

Furthermore, the use of palladium "precatalysts" has simplified the execution of these reactions. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The different "generations" (G1, G2, G3, G4, etc.) of Buchwald precatalysts offer improved stability, solubility, and activity, allowing for lower catalyst loadings and milder reaction conditions.

This protocol is a generalized procedure for a typical Buchwald-Hartwig amination.

-

Vessel Preparation: To a dry Schlenk tube or sealable reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (e.g., 2-bromothiophene, 1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).[20][21]

-

Reagent Addition: Add the amine (aniline, 1.1-1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and quench with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Alternative Synthetic Approaches

While palladium catalysis dominates modern synthetic chemistry, classical methods remain relevant under certain circumstances.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[14] In the context of this compound synthesis, it would involve the reaction of a 2-halothiophene with aniline.

-

Mechanism: The reaction is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[14]

-

Conditions: Traditionally, the Ullmann reaction requires stoichiometric amounts of copper powder and very high temperatures (>200 °C) in polar aprotic solvents like DMF or NMP.[14][22] This makes it incompatible with many sensitive functional groups.

-

Modern Variants: Modern protocols have been developed that use soluble copper catalysts with ligands (e.g., phenanthroline), which can lower the required reaction temperature.[14][23] However, compared to the Buchwald-Hartwig amination, the conditions are generally still harsher and the substrate scope is more limited.[14]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors like starting material availability, cost, scale, and functional group tolerance.

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |

| Bond Formed | C-C | C-N | C-N |

| Catalyst | Palladium | Palladium | Copper |

| Typical Conditions | Mild (often room temp) | Mild to moderate (80-110 °C) | Harsh (>150-200 °C) |

| Functional Group Tolerance | Very High | High | Moderate to Low |

| Substrate Availability | Boronic acids are widely available but can be costly. | Amines are ubiquitous and inexpensive. | Amines are ubiquitous. |

| Key Advantage | Excellent for complex biaryl synthesis; very mild conditions possible. | Direct C-N bond formation; broad amine scope. | Inexpensive catalyst (copper). |

| Key Disadvantage | Indirect route to the final amine; potential for boronic acid homo-coupling. | Requires specialized, often expensive, phosphine ligands. | Harsh conditions, limited scope, often stoichiometric copper. |

Product Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include aromatic protons for both the aniline and thiophene rings, as well as a broad singlet for the -NH₂ protons.[4][5]

-

IR Spectroscopy: Characteristic N-H stretching bands for the primary amine are expected around 3300-3500 cm⁻¹.[4][24]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₀H₉NS (M.W. 175.25) should be observed.[25]

-

Melting Point: The reported melting point for this compound is 35 °C.[4]

Conclusion

The synthesis of this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a robust and often high-yielding pathway for C-C bond formation, particularly when using bromoanilines and thiophene boronic acids, with recent advancements enabling reactions in green, aqueous media. The Buchwald-Hartwig amination provides a powerful and direct route for C-N bond formation, with its success hinging on the selection of appropriate bulky phosphine ligands and stable precatalysts. While the classical Ullmann condensation remains a historically significant alternative, its requirement for harsh conditions limits its general applicability. For researchers in drug discovery and materials science, a thorough understanding of the mechanisms and practical considerations of these palladium-catalyzed methods is essential for the efficient and versatile production of the this compound scaffold and its derivatives.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. mdpi.com [mdpi.com]

- 5. boa.unimib.it [boa.unimib.it]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. d-nb.info [d-nb.info]

- 23. Ullmann Reaction [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(2-Thienyl)aniline.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(2-Thienyl)aniline

Introduction: A Core Heterocyclic Scaffold

This compound, a molecule integrating an aniline moiety with a thiophene ring, represents a significant building block in the fields of medicinal chemistry and materials science. This bi-aromatic scaffold combines the rich reactivity of anilines with the unique electronic and structural properties of the thiophene heterocycle. Thiophene rings are often employed in drug design as bioisosteres for phenyl groups, potentially modulating a compound's pharmacokinetic profile and receptor binding interactions.[1] The aniline component, a common pharmacophore, provides a crucial synthetic handle for further molecular elaboration.[2]

This guide offers a comprehensive exploration of the essential physical, chemical, and spectroscopic properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

Caption: Molecular structure of this compound.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. These parameters influence everything from solubility and reaction kinetics to absorption and distribution in vivo.

| Property | Value | Source(s) |

| IUPAC Name | 2-thiophen-2-ylaniline | [3] |

| CAS Number | 62532-99-4 | [3] |

| Molecular Formula | C₁₀H₉NS | [3] |

| Molecular Weight | 175.25 g/mol | [3] |

| Appearance | Tan solid, semi-solid or oil | [4] |

| Melting Point | 35-37 °C (lit.) / 76 °C (from specific synthesis) | [4][5] |

| Boiling Point | 123-126 °C at 0.2 Torr | [6] |

| Topological Polar Surface Area (TPSA) | 54.3 Ų | [3] |

| LogP (Computed) | 2.6 | [3] |

| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [4] |

Note on Melting Point: A discrepancy in reported melting points exists. Commercial suppliers often list 35-37 °C, while a value of 76 °C was reported for the product of a specific micellar Suzuki coupling synthesis.[4][5] This variation may be attributable to differences in crystalline form or purity. Researchers should verify the melting point of their specific batch.

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The following section details the expected and reported spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): For this compound, the electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak at m/z = 175, corresponding to its monoisotopic mass.[3]

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form the [M-1]⁺ ion. Alpha-cleavage at the bond connecting the aniline and thiophene rings can also occur, leading to fragments corresponding to the individual ring systems. GC-MS data for this compound is available in the PubChem database.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

-

N-H Stretching: As a primary amine, this compound displays two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. A reported spectrum specifies peaks at 3440 cm⁻¹ (asymmetric stretch) and 3356 cm⁻¹ (symmetric stretch).[5]

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

-

N-H Bending: The N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region. A peak has been reported at 1614 cm⁻¹ .[5]

-

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

-

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected between 1250-1335 cm⁻¹. A reported spectrum shows a relevant peak at 1286 cm⁻¹ .[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region (approx. 6.5-7.5 ppm) will be complex due to the presence of seven distinct protons on the two rings.

-

Reported ¹H NMR Data (400 MHz, CDCl₃): δ 7.43 (d, J = 8.4 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 7.04 (dd, J = 4.7, 3.9 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 3.73 (s, 1H).[5] Note: The original publication's assignments should be consulted for specific proton locations. The broad singlet at 3.73 ppm corresponds to the two amine (-NH₂) protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approx. 110-150 ppm), with the carbon attached to the nitrogen atom appearing more upfield due to its electron-donating effect.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The most efficient and common method for synthesizing bi-aryl compounds like this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This approach offers high yields and excellent functional group tolerance. A typical route involves coupling an ortho-substituted bromoaniline with a thienylboronic acid.[5][8]

Caption: General workflow for the synthesis of this compound via Suzuki coupling.

Chemical Reactivity Profile

The reactivity of this compound is a composite of its constituent aniline and thiophene rings.

-

Aniline Moiety: The primary amino group (-NH₂) is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization to form diazonium salts.[9] These salts are highly versatile intermediates for introducing a wide range of functional groups. The amino group is also a strong activating, ortho-para directing group for electrophilic aromatic substitution on the aniline ring. However, Friedel-Crafts reactions are generally unsuccessful due to the Lewis acid catalyst complexing with the basic amino group.[9]

-

Thiophene Moiety: The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution, typically occurring at the C5 position (adjacent to the sulfur and furthest from the aniline substituent). The general order of reactivity for common five-membered heterocycles is Pyrrole > Furan > Thiophene.[10] The presence of the aniline substituent will influence the precise regioselectivity of these reactions.

Part 4: Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons.

-

Scaffold Versatility: It serves as a rigid core structure from which various functional groups can be elaborated, allowing for the systematic exploration of chemical space to optimize biological activity.[11]

-

Bioisosterism: The thiophene ring is a well-established bioisostere of a benzene ring.[1] Replacing a phenyl group with a thienyl group can alter the molecule's size, electronics, and metabolic profile, potentially improving potency, selectivity, or pharmacokinetic properties.

-

Challenges with Anilines: While widely used, the aniline motif is a known "structural alert" in drug discovery. It is susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can form reactive quinone-imine metabolites.[12] These metabolites can lead to toxicities or idiosyncratic adverse drug reactions. Therefore, while this compound is a valuable starting point, drug development professionals must carefully evaluate the metabolic stability of any derived compounds.[2][12]

Part 5: Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate caution. While a specific safety data sheet (SDS) may vary, the general hazards associated with anilines apply.

-

Hazards: Anilines are generally toxic if swallowed, in contact with skin, or if inhaled.[13][14] They can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[16] Wear appropriate PPE, including:

-

Storage and Disposal: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Part 6: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Micellar Suzuki Cross-Coupling

(Adapted from Organics 2021, 2, 416-424)[5]

This protocol describes an environmentally conscious synthesis in an aqueous micellar solution under air.

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromoaniline (1.0 equiv, e.g., 0.5 mmol), 2-thienylboronic acid (1.2 equiv, e.g., 0.6 mmol), Pd(dtbpf)Cl₂ catalyst (0.02 equiv, e.g., 0.01 mmol), and triethylamine (Et₃N) (2.0 equiv, e.g., 1.0 mmol).

-

Add Solvent: Add an aqueous solution of Kolliphor EL (e.g., 2 mL of a 2% wt solution in water).

-

Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 15-30 minutes.

-

Workup: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a mobile phase of CH₂Cl₂/n-hexane 8:2) to yield the pure this compound product.

Protocol 2: Quality Control by LC-MS

This protocol outlines a general method for verifying the identity and purity of the final product.

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of ~10 µg/mL with the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Data Analysis: Confirm the presence of a major peak in the chromatogram. The mass spectrum for this peak should show a protonated molecular ion [M+H]⁺ at m/z = 176.2. Purity can be estimated based on the peak area percentage in the chromatogram (e.g., UV at 254 nm).

-

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cresset-group.com [cresset-group.com]

- 3. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-THIEN-2-YLANILINE | 62532-99-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

The Structural and Synthetic Landscape of 2-(2-Thienyl)aniline: A Technical Guide for Chemical and Pharmaceutical Researchers

Abstract

This technical guide provides an in-depth exploration of 2-(2-Thienyl)aniline, a heterocyclic aromatic amine with significant potential as a scaffold in medicinal chemistry and materials science. We will delve into its core structural features, elucidate a field-proven synthetic protocol via Suzuki-Miyaura cross-coupling with detailed mechanistic insights, and present its key analytical data. Furthermore, this guide will explore the compound's emerging applications, particularly as a foundational structure for kinase inhibitors in oncology and as a building block for organic electronics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Thienylaniline Scaffold

The conjugation of an aniline ring with a thiophene moiety creates a unique molecular architecture, this compound, that merges the nucleophilic character of the aniline with the distinct electronic properties of the sulfur-containing heterocycle. This arrangement, with the chemical formula C₁₀H₉NS, results in a structure with significant torsional flexibility and a rich electronic landscape, making it a privileged scaffold in modern chemical research.[1]

Aniline and its derivatives have a storied history in pharmaceutical development, forming the backbone of numerous essential medicines. The introduction of a thiophene ring, a common bioisostere for a phenyl ring, can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability or receptor binding affinity. It is this strategic combination of two pharmacologically and electronically relevant motifs that positions this compound as a molecule of high interest.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic and analytical workflows.

| Property | Value | Reference |

| IUPAC Name | 2-(thiophen-2-yl)aniline | [1] |

| CAS Number | 62532-99-4 | [1] |

| Molecular Formula | C₁₀H₉NS | [1] |

| Molecular Weight | 175.25 g/mol | [1] |

| Appearance | Yellowish solid | [2] |

| Melting Point | 35 °C | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CS2)N | [1] |

| InChIKey | IIKZLOXDTZHOAV-UHFFFAOYSA-N | [1] |

Synthesis of this compound via Micellar Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the aniline and thiophene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an aryl halide, is a robust and widely adopted method.[3] Recent advancements have demonstrated that this transformation can be performed efficiently in aqueous micellar systems, offering significant environmental and practical advantages over traditional organic solvents.[4]

Rationale for Method Selection

The choice of a micellar Suzuki-Miyaura coupling is underpinned by several key advantages:

-

Sustainability: The use of water as the bulk solvent significantly reduces organic waste.[4]

-

Efficiency: The formation of micelles creates nanoreactors that concentrate the reactants and catalyst, leading to dramatically accelerated reaction times—often from many hours to mere minutes.[2][4]

-

Operational Simplicity: This method can be performed at room temperature and open to the air, eliminating the need for inert atmospheres and specialized equipment.[4]

-

High Yield: The protocol consistently delivers high yields of the desired product.[4]

Detailed Experimental Protocol

The following protocol is adapted from a validated procedure for the synthesis of this compound (designated as 3aa in the source literature).[1][2]

Reagents:

-

2-Bromoaniline (1a )

-

2-Thienylboronic acid (2a )

-

Pd(dtbpf)Cl₂ (Palladium catalyst)

-

Triethylamine (Et₃N) (Base)

-

Kolliphor EL (Surfactant)

-

Deionized Water

-

Ethanol (for workup)

-

Silica Gel (for chromatography)

-

Dichloromethane/n-hexane (for chromatography)

Procedure:

-

In a suitable reaction vessel, a mixture of 2-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1 mmol) is prepared.

-

To this mixture, 2 mL of a 2 wt% aqueous solution of Kolliphor EL is added.

-

The resulting biphasic mixture is stirred vigorously (e.g., 500 rpm) at room temperature. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, ethanol (approx. 10 mL) is added to the reaction mixture until a homogeneous solution is formed.

-

The solvents are removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a dichloromethane/n-hexane (8:2) eluent system to afford pure this compound.[1]

Mechanistic Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The efficiency of the micellar protocol is rooted in how the surfactant environment facilitates each step of this cycle.

-

Oxidative Addition: The cycle begins with the oxidative addition of the 2-bromoaniline to the active Pd(0) catalyst. This step, which involves the cleavage of the carbon-bromine bond, is often rate-limiting.[5] The hydrophobic core of the micelle concentrates the lipophilic aryl halide and palladium catalyst, increasing the effective molarity and accelerating this step.[4]

-

Transmetalation: The boronic acid, activated by the base (Et₃N), transfers its thienyl group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic boronate species, which facilitates the transfer of the organic group to the electrophilic palladium(II) center.[5]

-

Reductive Elimination: This is the final step, where the two organic fragments (the aniline and thienyl moieties) are coupled together, forming the C-C bond of the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk and electron-donating properties of the phosphine ligands on the catalyst (in this case, from dtbpf) are critical for promoting this final, product-forming step.[6]

Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopic Data

The following ¹H and ¹³C NMR data have been reported for this compound in deuterated chloroform (CDCl₃).[2]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 7.38 (dd, J = 5.1, 0.7 Hz, 1H) | Thiophene H |

| 7.34 (dd, J = 7.6, 1.1 Hz, 1H) | Aniline H |

| 7.27–7.14 (m, 3H) | Aniline/Thiophene H |

| 6.85 (t, J = 7.5 Hz, 1H) | Aniline H |

| 6.80 (d, J = 8.0 Hz, 1H) | Aniline H |

| 4.03 (br, 2H) | -NH₂ |

Note: Specific assignments for the ¹³C NMR signals require further 2D NMR experiments, but the reported shifts are characteristic of the aromatic carbons in the structure.

Applications in Research and Development

The this compound scaffold is a versatile building block for creating more complex molecules with tailored functions in drug discovery and materials science.

Medicinal Chemistry: Kinase Inhibitor Scaffolds

In oncology, the development of small-molecule kinase inhibitors is a major focus. Many successful inhibitors feature a substituted aniline core that forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[7] The this compound structure is an attractive starting point for designing novel inhibitors.

Recent studies have shown that 2-substituted aniline pyrimidine derivatives can act as potent dual inhibitors of Mer and c-Met kinases, two important targets in cancer therapy.[3][7] The aniline nitrogen acts as a crucial hydrogen bond donor, while the thienyl group can be directed towards hydrophobic pockets or serve as an anchor point for further functionalization to enhance potency and selectivity.

Materials Science: Building Blocks for Organic Electronics

Thiophene-based organic molecules are pillars of materials science, particularly in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[8][9] The electron-rich nature and rigid structure of the thiophene ring facilitate efficient charge transport.[10]

This compound can be used as a precursor to synthesize larger, more complex molecules for use in OLEDs. The aniline group can serve as a hole-transporting moiety or as a synthetic handle to attach other functional groups, such as electron-accepting units, to create donor-π-acceptor (D-π-A) fluorophores.[11] These materials are essential for creating the emissive layer in modern OLED devices, where their electronic properties directly dictate the color and efficiency of the emitted light.[8]

Conclusion

This compound is a molecule of significant academic and industrial interest, bridging the fields of synthetic chemistry, medicinal chemistry, and materials science. Its synthesis has been rendered highly efficient and sustainable through the application of modern catalytic methods like micellar Suzuki-Miyaura coupling. The unique electronic and structural features of this scaffold ensure its continued use as a valuable building block for the development of next-generation pharmaceuticals and organic electronic materials. This guide provides a foundational, technically-grounded overview to support and inspire further research into its vast potential.

References

- 1. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

- 2. boa.unimib.it [boa.unimib.it]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. nbinno.com [nbinno.com]

- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

A Technical Guide to the Spectroscopic Profile of 2-(2-Thienyl)aniline

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Thienyl)aniline (CAS No. 62532-99-4), a key intermediate in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for ensuring purity, understanding reactivity, and confirming successful synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉NS and a molecular weight of approximately 175.25 g/mol .[1][2] Its structure comprises an aniline ring substituted at the 2-position with a thiophene ring, leading to a unique electronic and conformational profile that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for unambiguous identification and characterization.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The asymmetry of the molecule results in a complex and informative spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of both the aniline and thiophene rings, as well as the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H5' | ~7.40 | dd |

| Thiophene H3' | ~7.20 | dd |

| Aniline H6 | ~7.15 | dd |

| Thiophene H4' | ~7.05 | dd |

| Aniline H4 | ~7.00 | td |

| Aniline H3 | ~6.80 | dd |

| Aniline H5 | ~6.75 | td |

| Amine (-NH₂) | ~3.70 | br s |

Note: Predicted values are based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions.

The protons on the thiophene ring typically appear slightly downfield due to the electron-withdrawing nature of the sulfur atom and ring currents. The aniline protons exhibit a more complex pattern influenced by the electron-donating amine group and the anisotropic effects of the adjacent thiophene ring. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. The presence of ten distinct carbon signals confirms the molecular asymmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aniline C-NH₂ (C1) | ~145.0 |

| Thiophene C-S (C2') | ~138.0 |

| Aniline C-Th (C2) | ~129.0 |

| Aniline C4 | ~128.5 |

| Thiophene C5' | ~128.0 |

| Thiophene C3' | ~125.0 |

| Thiophene C4' | ~123.5 |

| Aniline C6 | ~118.0 |

| Aniline C5 | ~116.0 |

| Aniline C3 | ~115.0 |

Note: Predicted values are based on analogous structures and established substituent effects.

The carbon attached to the nitrogen (C1) is significantly deshielded. The carbons of the thiophene ring also appear in the downfield region of the aromatic spectrum. The varied chemical shifts of the aniline carbons are a result of the combined electronic effects of the amino group and the thienyl substituent.

Experimental Protocol for NMR Spectroscopy